
IWR-1-endo
Overview
Description
IWR-1-endo is a small-molecule inhibitor of the Wnt/β-catenin signaling pathway, primarily functioning by stabilizing the AXIN2 destruction complex. This stabilization promotes β-catenin phosphorylation and degradation, effectively suppressing downstream oncogenic signaling . With a molecular formula of C₂₅H₁₉N₃O₃ and a molecular weight of 409.44 g/mol, it exhibits potent activity (IC₅₀ = 180 nM in Wnt3A-expressing L-cells) . Preclinical studies highlight its role in enhancing chemotherapeutic efficacy, particularly in drug-resistant osteosarcoma and glioblastoma models, by inhibiting ABCG2-mediated drug efflux . However, this compound faces challenges in bioanalytical stability, requiring pH adjustment (to 1.5) in murine plasma and microdialysate to mitigate rapid enzymatic degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IWR-1-endo involves multiple steps, typically starting with aspartic acid and benzoic anhydride as raw materials. The process includes esterification, substitution, and reduction reactions to ultimately yield the target compound . The detailed synthetic route is as follows:
Esterification: Aspartic acid reacts with benzoic anhydride to form an ester intermediate.
Substitution: The ester intermediate undergoes a substitution reaction to introduce the desired functional groups.
Reduction: The final step involves the reduction of the intermediate to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
IWR-1-endo undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
IWR-1-endo is a small molecule inhibitor of the Wnt/β-catenin signaling pathway with applications in cancer research and stem cell maintenance . It functions by stabilizing the AXIN2 destruction complex .
Cancer Research
This compound has been shown to increase cellular response to doxorubicin, a chemotherapy drug, by blocking efflux transport in a drug-resistant model of osteosarcoma .
Efflux Inhibition and Chemo-Sensitization:
- This compound inhibits cellular efflux, increasing the intracellular concentrations of drugs like Calcein AM and doxorubicin in drug-resistant osteosarcoma cells .
- Pre-treatment with this compound sensitizes doxorubicin-resistant osteosarcoma cells to doxorubicin, reducing the IC50 value .
- In combination with doxorubicin, this compound significantly reduces the viability of doxorubicin-resistant cells .
- This compound increases DNA damage caused by doxorubicin, as indicated by increased γH2AX foci formation .
Cell Cycle Regulation:
- This compound, when combined with doxorubicin, induces a statistically significant increase in G2/M phase cells, suggesting cell cycle disruption .
Pancreatic Tumors:
- IWR-1 endo alone co-treatment with gemcitabine can effectively re-sensitize pancreatic tumor cells .
Stem Cell Maintenance
This compound regulates hematopoietic stem cells (HSCs) .
- This compound is a potent regulator of HSCs and can be used as a novel supporting factor for HSCs .
- Inhibition of canonical Wnt signaling by this compound treatment largely increased the number of gata2a+runx1+ cells (>2-fold) .
- gata2a+runx1+ cells can be maintained by supplementing both this compound and Thpo without stromal cells .
Other Applications
Blood-Brain Barrier Research:
- This compound can inhibit drug efflux at the blood−brain barrier .
- It has been used in murine cerebral microdialysis research to determine its concentration in plasma and brain microdialysate .
- Liquid chromatography−tandem mass spectrometry (LC-MS/MS) methods have been developed to measure this compound concentrations in murine plasma and microdialysate .
Data Tables
Compound | IC50 in L-cells expressing Wnt3A |
---|---|
This compound | 180 nM |
Cell Line | Treatment | Dox IC50 (µM) |
---|---|---|
143b-DxR | Dox alone | 21.31 |
143b-DxR | IWR-1 sensitized + Dox | 11.76 |
143b-wt | Dox alone | NS |
143b-wt | IWR-1 sensitized + Dox | NS |
Case Studies
Osteosarcoma Chemo-Sensitization: In a study using doxorubicin-resistant osteosarcoma cells, pre-treatment with this compound significantly increased the intracellular concentration of doxorubicin, leading to increased DNA damage and cell death . The sensitization by this compound reduced the IC50 of doxorubicin to 55.2% (11.76 µM, down from 21.31 µM) compared to doxorubicin alone in the doxorubicin-resistant cells .
Zebrafish Hematopoietic Stem Cell Maintenance: this compound was used to inhibit canonical Wnt signaling in zebrafish kidney stromal (ZKS) cell cultures, resulting in a significant increase in the number of gata2a+runx1+ hematopoietic stem cells . Supplementing the culture with both this compound and Thpo allowed for the maintenance of these stem cells without the need for stromal cells .
Mechanism of Action
IWR-1-endo exerts its effects by inhibiting the Wnt signaling pathway. It stabilizes the AXIN2 protein, which is part of the destruction complex responsible for degrading β-catenin . By preventing the accumulation of β-catenin, this compound effectively blocks the transcription of Wnt target genes, thereby inhibiting cell proliferation and promoting cell differentiation .
Comparison with Similar Compounds
Mechanistic Differences
- This compound vs. XAV939 : While both stabilize the AXIN complex, XAV939 directly targets TNKS enzymes, whereas this compound acts upstream by reinforcing the destruction complex structure. This difference may influence selectivity and off-target effects .
- This compound vs. ICG-001 : ICG-001 operates downstream by disrupting β-catenin/TCF transcriptional activity, making it less effective in models where AXIN2 stabilization is critical .
Efficacy and Stability
*this compound degrades rapidly in murine plasma at neutral pH due to enzymatic hydrolysis (e.g., carboxylesterases), necessitating acidic stabilization .
Pharmacokinetic Properties
Unique Advantages of this compound
- Drug Resistance Reversal : In osteosarcoma, this compound reduces doxorubicin IC₅₀ by 50% in resistant cells by blocking ABCG2-mediated efflux .
- Dose-Dependent Effects: Suppresses migration and proliferation in hepatocellular carcinoma (Huh7 cells) at 80–160 µM, with β-catenin downregulation confirmed via Western blot .
- Synergy with Other Therapies : Enhances Raloxifene’s anti-adipogenic effects by modulating Wnt/β-catenin signaling in 3T3-L1 cells .
Biological Activity
IWR-1-endo is a small molecule that plays a significant role in inhibiting the Wnt/β-catenin signaling pathway, which is crucial for various biological processes, including cell proliferation, differentiation, and apoptosis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.
This compound functions by stabilizing the AXIN2 destruction complex, which promotes the degradation of β-catenin. This stabilization leads to increased phosphorylation of β-catenin and its subsequent degradation, effectively inhibiting Wnt signaling. The compound has been shown to induce an increase in Axin2 protein levels and promote endothelial cell specification from cardiac progenitor cells, indicating its potential in regenerative medicine .
Inhibition of Drug Efflux
A notable application of this compound is its ability to inhibit drug efflux at the blood-brain barrier (BBB). In studies involving murine models, this compound was found to block doxorubicin efflux in drug-resistant osteosarcoma cells. This characteristic enhances the efficacy of chemotherapy by increasing the retention of anticancer drugs within cells .
Impact on Cell Proliferation and Differentiation
Research has demonstrated that treatment with this compound leads to significant alterations in cell proliferation and differentiation. For instance, in zebrafish models, this compound treatment resulted in reduced stem/progenitor cell function and impaired regeneration processes dependent on Wnt signaling. Specifically, a decrease in the number of bromodeoxyuridine (BrdU)-labeled cells was observed, indicating compromised stem cell activity .
In another study involving neurectodermal cells, this compound treatment resulted in an increased number of proliferating cells but a reduced total number of differentiated neurons. This suggests that while this compound promotes cell proliferation, it simultaneously inhibits differentiation into mature neural cells .
Study 1: Sensitization to Chemotherapy
In a study focused on osteosarcoma, this compound was shown to sensitize drug-resistant cancer cells to doxorubicin. The pre-treatment with this compound significantly reduced the IC50 value for doxorubicin in resistant cell lines while not affecting naïve cells. This finding underscores the potential of this compound as a therapeutic agent to overcome drug resistance in cancer treatment .
Study 2: Effects on Zebrafish Models
In zebrafish experiments, prolonged exposure to this compound led to lethargy and decreased appetite alongside histological changes in gastrointestinal tissue. The study highlighted that the compound's inhibition of Wnt signaling adversely affected regenerative processes like tailfin regeneration and epithelial stem cell self-renewal .
Data Tables
Properties
IUPAC Name |
4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)/t16-,17+,20-,21+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSXEXBYLJIOGF-ALFLXDJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.